molecular formula C21H22N2O3S2 B2936868 (Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 898460-50-9

(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2936868
CAS RN: 898460-50-9
M. Wt: 414.54
InChI Key: WHRITZSTMNWSQO-DQRAZIAOSA-N
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Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The benzothiazole core of the molecule consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom. The compound also has an allyl group (a carbon chain with a double bond), an isopropyl group (a carbon chain with a branching point), and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and a methyl group) .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound can undergo would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzothiazole ring, the allyl and isopropyl groups, and the methylsulfonyl group .

Mechanism of Action

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-methylsulfonyl-N-(6-propan-2-yl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-5-12-23-18-11-8-16(14(2)3)13-19(18)27-21(23)22-20(24)15-6-9-17(10-7-15)28(4,25)26/h5-11,13-14H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRITZSTMNWSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

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